3'-(Hydroxymethyl)-biphenyl-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-(Hydroxymethyl)-biphenyl-4-acetic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of phenylacetic acid, characterized by the presence of a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetic acid.
Grignard Reaction: A Grignard reagent is prepared by reacting phenylmagnesium bromide with benzaldehyde to form a secondary alcohol.
Oxidation: The secondary alcohol is then oxidized to form the corresponding ketone.
Aldol Condensation: The ketone undergoes aldol condensation with phenylacetic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3'-(Hydroxymethyl)-biphenyl-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
Oxidation: The major product is 2-[4-[3-(carboxymethyl)phenyl]phenyl]acetic Acid.
Reduction: The major product is 2-[4-[3-(hydroxymethyl)phenyl]phenyl]ethanol.
Substitution: Various substituted derivatives of the compound can be formed depending on the reagents used.
Scientific Research Applications
3'-(Hydroxymethyl)-biphenyl-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A simpler analog with similar structural features but lacking the hydroxymethyl group.
4-(Hydroxymethyl)phenylacetic Acid: A related compound with a hydroxymethyl group attached to the phenyl ring.
2-Phenylacetic Acid: Another analog with a phenyl group attached to the acetic acid moiety.
Uniqueness
3'-(Hydroxymethyl)-biphenyl-4-acetic acid is unique due to the presence of both a hydroxymethyl group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKJKCPZRFKPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.